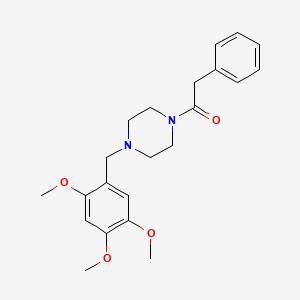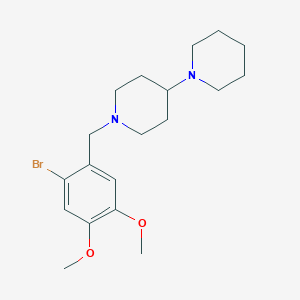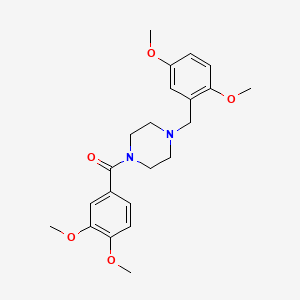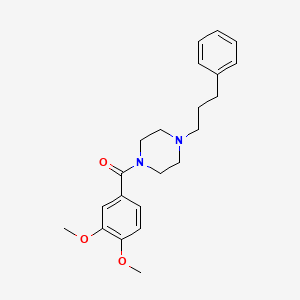
1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Descripción general
Descripción
1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been studied for its effects on the central nervous system and its ability to modulate neurotransmitter activity. In
Mecanismo De Acción
The mechanism of action of 1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the modulation of neurotransmitter activity. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are all important neurotransmitters involved in mood regulation. By modulating the activity of these neurotransmitters, this compound may help to alleviate symptoms of depression, anxiety, and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, as well as modulate the activity of several receptors in the brain. This compound has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments include its ability to modulate neurotransmitter activity and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, the compound may have side effects that could affect the results of experiments. Additionally, the compound may not be suitable for all types of experiments, as its effects may be specific to certain neurotransmitters or receptors.
Direcciones Futuras
There are several future directions for research on 1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of research could focus on the development of more specific compounds that target specific neurotransmitters or receptors. Another area of research could focus on the potential use of this compound in combination with other therapies, such as psychotherapy or other medications. Additionally, research could focus on the long-term effects of this compound on the brain and the potential for addiction or other negative effects. Overall, there is still much to be learned about this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(phenylacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-phenyl-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-15-21(28-3)20(27-2)14-18(19)16-23-9-11-24(12-10-23)22(25)13-17-7-5-4-6-8-17/h4-8,14-15H,9-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWLCDICMKLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3464134.png)
![2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3464141.png)
![3-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3464143.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3464163.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3464169.png)


![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B3464196.png)
![1-(3-fluorobenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3464198.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)